Copper;1,1,1-trifluoropentane-2,4-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method to synthesize Copper;1,1,1-trifluoropentane-2,4-dione involves reacting 2,4-pentanedione with trifluoroacetic acid ester (TFEM) and copper(I) chloride (CuCl) in dichloromethane . The reaction mixture is then filtered and washed to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Copper;1,1,1-trifluoropentane-2,4-dione undergoes various chemical reactions, including:
Coordination Reactions: Forms complexes with other metal ions such as nickel(II), cobalt(II), and iron(III).
Oxidation and Reduction: Can participate in redox reactions, although specific conditions and reagents vary.
Substitution Reactions: The trifluoromethyl group can be substituted under specific conditions.
Common Reagents and Conditions
Coordination Reactions: Typically involve aqueous solutions at 25°C and 0.5 mol dm⁻³ ionic strength.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Substitution Reactions: Often require catalysts and specific solvents to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, coordination reactions with nickel(II) yield nickel complexes, while oxidation reactions may produce copper(II) derivatives.
Scientific Research Applications
Copper;1,1,1-trifluoropentane-2,4-dione has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, particularly in the development of metal-based drugs.
Mechanism of Action
The mechanism of action of Copper;1,1,1-trifluoropentane-2,4-dione involves its ability to form stable complexes with metal ions. The compound reacts primarily with the enol tautomer of the β-diketone, while the keto-tautomer remains inert . This selective reactivity allows it to act as a chelating agent, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Acetylacetone (AA): Similar structure but lacks the trifluoromethyl group.
Hexafluoroacetylacetone (HFAA): Contains six fluorine atoms, making it more electron-withdrawing than Copper;1,1,1-trifluoropentane-2,4-dione.
Uniqueness
This compound is unique due to its trifluoromethyl group, which enhances its thermal stability and solubility compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials.
Biological Activity
Copper;1,1,1-trifluoropentane-2,4-dione, commonly referred to as copper(II) bis(1,1,1-trifluoropentane-2,4-dionato), is a coordination compound formed by the complexation of copper ions with 1,1,1-trifluoropentane-2,4-dione. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and catalysis. The presence of trifluoromethyl groups enhances its reactivity and solubility in organic solvents.
This compound can be synthesized through various methods, including the reaction of copper(II) acetate with 1,1,1-trifluoropentane-2,4-dione in organic solvents like ethanol. The resulting complex is characterized by its unique coordination chemistry and stability due to the electron-withdrawing properties of the trifluoromethyl groups.
Property | Value |
---|---|
Molecular Formula | C5H5F3O2 |
Molecular Weight | 154.09 g/mol |
CAS Number | 367-57-7 |
Solubility | Slightly soluble in water; soluble in many organic solvents |
The biological activity of this compound is primarily attributed to its ability to form stable complexes with various biomolecules and metal ions. The compound interacts preferentially with the enolic form of β-diketones, which can significantly influence the stability and reactivity of metal complexes formed with this diketone. This interaction is crucial for its potential applications in enzyme studies and as a probe for biological assays.
Biological Applications
Research has indicated that this compound exhibits various biological activities:
- Antibacterial and Antifungal Activity: Some studies suggest that copper(II) complexes may possess antibacterial or antifungal properties. The specific mechanisms are still under investigation but may involve disruption of microbial cell membranes or interference with enzymatic functions.
- Enzyme Studies: The compound has been utilized as a probe for studying enzyme activities due to its ability to interact with different enzymes and affect their catalytic efficiency .
Case Study 1: Enzyme Inhibition
In a study exploring the inhibition of certain enzymes by metal complexes, this compound was shown to significantly inhibit the activity of specific dehydrogenases. The inhibition was attributed to the formation of stable enzyme-metal complexes that altered the active site conformation .
Case Study 2: Synthesis of Pyrazoles
Research conducted by Singh et al. demonstrated that copper(II) bis(1,1,1-trifluoropentane-2,4-dionato) acted as an effective catalyst in the regioselective synthesis of pyrazoles under ultrasonic irradiation. The study highlighted the efficiency of this compound in promoting chemical reactions that could lead to biologically active heterocycles .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds:
Table 2: Comparison with Similar Compounds
Compound | Key Features | Biological Activity |
---|---|---|
Acetylacetone (AA) | Lacks trifluoromethyl group | Limited antibacterial activity |
Hexafluoroacetylacetone (HFAA) | More electron-withdrawing | Enhanced reactivity but less stability |
Copper(II) Triflate | Used as a catalyst | Exhibits some antibacterial properties |
Properties
CAS No. |
14324-82-4 |
---|---|
Molecular Formula |
C10H10CuF6O4 |
Molecular Weight |
371.72 g/mol |
IUPAC Name |
copper;1,1,1-trifluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/2C5H5F3O2.Cu/c2*1-3(9)2-4(10)5(6,7)8;/h2*2,9H,1H3; |
InChI Key |
DAWRQFGRHOWZRV-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Cu] |
Isomeric SMILES |
C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.[Cu] |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Cu] |
Key on ui other cas no. |
14324-82-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
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